molecular formula C11H8BrN5O B12996851 5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B12996851
M. Wt: 306.12 g/mol
InChI Key: DHIWFBICAJLFMI-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 4-bromoaniline with pyrazolo[3,4-d]pyrimidine derivatives under specific conditions. One common method includes the use of ethanol as a solvent and sodium ethoxide as a base . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the bromine atom and the amino group allows for diverse chemical modifications, making it a versatile compound for drug development and other applications.

Properties

Molecular Formula

C11H8BrN5O

Molecular Weight

306.12 g/mol

IUPAC Name

5-amino-1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H8BrN5O/c12-7-1-3-8(4-2-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2

InChI Key

DHIWFBICAJLFMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)N)Br

Origin of Product

United States

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